Hemoglobin Questembert is an abnormal variant of hemoglobin characterized by a specific mutation in the alpha-globin gene. This variant was first identified in members of a French family suffering from congenital Heinz body anemia, a condition that results from the instability of the hemoglobin molecule due to structural abnormalities. The mutation responsible for Hemoglobin Questembert involves a base substitution at codon 131 of the alpha-globin gene, leading to the substitution of serine with proline (α131[H14] Ser→Pro) .
Hemoglobin Questembert is classified as an unstable hemoglobin variant. It falls under the broader category of hemoglobinopathies, which are disorders caused by abnormalities in the structure or production of hemoglobin. The specific mutation leading to this variant is located in exon 3 of the alpha-globin gene, which is crucial for proper hemoglobin function .
The synthesis of Hemoglobin Questembert can be analyzed through various molecular biology techniques. The primary method involves polymerase chain reaction (PCR) amplification followed by DNA sequencing to identify mutations in the alpha-globin gene. High-performance liquid chromatography (HPLC) is often employed to separate and quantify different hemoglobin variants, allowing for the detection of abnormal hemoglobins like Questembert .
In studies examining this variant, researchers have utilized cation exchange HPLC and liquid chromatography-mass spectrometry (LC-MS) to analyze globin chain composition and stability. These techniques enable a detailed understanding of how mutations affect hemoglobin structure and function .
The molecular weight of Hemoglobin Questembert is approximately 64,000 Da, consistent with other human hemoglobins. Structural analyses using X-ray crystallography and nuclear magnetic resonance (NMR) have shown that this variant exhibits altered oxygen-binding properties compared to normal hemoglobin .
Hemoglobin Questembert undergoes several biochemical reactions that differ from normal hemoglobins. The instability caused by the proline substitution leads to increased susceptibility to denaturation under physiological conditions. This results in the formation of Heinz bodies—aggregates of denatured hemoglobin within red blood cells—which can cause hemolytic anemia .
The variant's interaction with oxygen is also affected; it has a higher affinity for oxygen than normal hemoglobin, which can lead to impaired oxygen delivery to tissues. The Bohr effect, which describes how pH affects oxygen binding, may also be altered in individuals with this variant .
The mechanism by which Hemoglobin Questembert operates involves its altered structural properties due to the amino acid substitution. The presence of proline disrupts normal folding patterns, leading to instability during red blood cell maturation. This instability results in premature destruction of red blood cells (hemolysis), contributing to anemia symptoms .
Additionally, Hemoglobin Questembert's increased oxygen affinity can lead to reduced release of oxygen in peripheral tissues, exacerbating symptoms associated with anemia despite adequate oxygen levels in the lungs .
Hemoglobin Questembert exhibits several notable physical and chemical properties:
These properties underline the clinical implications of this variant, particularly its association with congenital Heinz body anemia .
Research on Hemoglobin Questembert contributes significantly to our understanding of hemoglobinopathies and their genetic underpinnings. It serves as a model for studying:
Hemoglobin Questembert (Hb Questembert) is an unstable alpha-globin variant resulting from a specific point mutation in the HBA1 or HBA2 genes. First identified in a French family in 1993, it combines features of structural hemoglobinopathy and thalassemic biosynthetic imbalance [1] [6]. Its nomenclature follows the geographic site of discovery (Questembert, France) and the amino acid substitution (α131[H14]Ser→Pro). This variant exemplifies "thalassemic hemoglobinopathies"—disorders blurring traditional boundaries between thalassemias (quantitative defects) and hemoglobinopathies (structural defects) [4] [5].
Hb Questembert was initially described in patients with congenital Heinz body hemolytic anemia [6]. Genetic analysis revealed a T→C transition at codon 131 of the alpha-globin gene (HBA2), converting serine (TCT) to proline (CCT) [2] [6]. This mutation occurs at the penultimate residue of the H-helix (position H14), a region critical for:
Table 1: Molecular Characteristics of Hb Questembert
Property | Specification |
---|---|
Affected Gene | HBA1 or HBA2 (α2 predominance) |
Codon Change | 131 TCT → CCT (Ser→Pro) |
Protein Position | α131(H14) |
Structural Domain | H-helix (heme-contact region) |
Detection Methods | DNA sequencing, IEF, RP-HPLC |
Peripheral Hb Quantity | <1–2% due to rapid degradation |
Hb Questembert’s clinical impact arises from two interrelated pathologies:
Globin chain synthesis studies show an α/β biosynthetic ratio of ~0.6–0.7, mimicking β-thalassemia trait [4] [5]. Mechanisms include:
Peripheral hemolysis occurs due to:
Table 2: Clinical Presentation in Heterozygous vs. Compound Heterozygous States
State | Heterozygous | Compound Heterozygous (with α-thal-2) |
---|---|---|
Hb Level (g/dL) | 9–11 (mild anemia) | 6–8 (moderate-severe anemia) |
Splenomegaly | Absent or mild | Present |
Hemolysis Markers | ↑LDH, ↑bilirubin, ↓haptoglobin | Markedly elevated |
Thalassemic Features | Microcytosis rare | Dyserythropoiesis, bone deformities |
Transfusion Need | Not required | Variable, depending on severity |
Routine screening often misses Hb Questembert due to:
Hb Questembert meets criteria for a rare disease under both European (<1:2,000) and US definitions (<200,000 affected) [7]. Key epidemiological insights:
Genetic databases (e.g., gnomAD, TOPMed) reveal:
Table 3: Epidemiological Classification Framework
Parameter | Classification |
---|---|
Prevalence | <1:1,000,000 (Ultra-rare) |
Inheritance | Autosomal dominant |
Orphan Disease Codes | ORPHA:2133 (Analogous to HbE disease) |
ICD-11 Code | 3A50.4 (Other hemoglobin variants) |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.:
CAS No.: 1356964-77-6
CAS No.: